molecular formula C18H24N2 B3051174 N,N'-dibenzylbutane-1,4-diamine CAS No. 31719-05-8

N,N'-dibenzylbutane-1,4-diamine

Cat. No.: B3051174
CAS No.: 31719-05-8
M. Wt: 268.4 g/mol
InChI Key: IXBTYWVCTCYLJR-UHFFFAOYSA-N
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Description

N,N'-Dibenzylbutane-1,4-diamine (CAS: Not explicitly provided; IUPAC: N,N′-bis(benzyl)butane-1,4-diamine) is a polyamine derivative featuring a 1,4-diaminobutane backbone substituted with benzyl groups at both terminal amines. This compound has garnered attention in enzymology and medicinal chemistry due to its role as a substrate for polyamine oxidases (PAOs) and spermine oxidases (SMOs) . Its structure combines the flexibility of a butanediamine chain with the aromatic bulk of benzyl substituents, influencing both physicochemical properties and interactions with biological targets. Studies highlight its utility in probing enzyme mechanisms and designing inhibitors for diseases like cancer, where polyamine metabolism is dysregulated .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing N,N’-dibenzylbutane-1,4-diamine involves the reductive amination of butane-1,4-diamine with benzaldehyde. The reaction typically uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Direct Alkylation: Another method involves the direct alkylation of butane-1,4-diamine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of N,N’-dibenzylbutane-1,4-diamine often employs large-scale reductive amination processes due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N’-dibenzylbutane-1,4-diamine can undergo oxidation reactions, typically forming N,N’-dibenzylbutane-1,4-dione as a major product.

    Reduction: The compound can be reduced to form N,N’-dibenzylbutane-1,4-diamine derivatives with varying degrees of hydrogenation.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Nucleophiles like sodium azide or sodium cyanide can be employed under basic conditions.

Major Products:

    Oxidation: N,N’-dibenzylbutane-1,4-dione

    Reduction: Various hydrogenated derivatives of N,N’-dibenzylbutane-1,4-diamine

    Substitution: Substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
DBBDA serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of specialty chemicals and polymers. The compound can undergo various chemical reactions, including:

  • Oxidation : Converts DBBDA into N,N'-dibenzylbutane-1,4-dione.
  • Reduction : Produces hydrogenated derivatives.
  • Substitution Reactions : Allows for the replacement of benzyl groups with other substituents.

These reactions highlight DBBDA's role as a building block in organic chemistry, facilitating the development of new materials and compounds .

Biological Research

Enzyme Inhibition and Receptor Binding Studies
DBBDA has been studied for its potential biological activities, particularly in enzyme inhibition and receptor binding. Research indicates that it may inhibit specific enzymes by binding to their active sites, thus preventing substrate access. Additionally, it functions as a ligand in receptor binding studies, which can help elucidate mechanisms of action for various biological processes .

Case Study: Antikinetoplastid Activity

A notable study investigated a series of N,N'-substituted diamines, including DBBDA, for their antikinetoplastid activity against Leishmania parasites. The findings demonstrated that certain derivatives exhibited significant leishmanicidal effects, suggesting potential therapeutic applications in treating parasitic infections .

Industrial Applications

Production of Specialty Chemicals
In industry, DBBDA is utilized as a precursor in the manufacture of various specialty chemicals. Its structural properties allow it to be integrated into formulations that require specific chemical functionalities. The compound's ability to undergo diverse chemical transformations makes it suitable for developing tailored products for specific industrial needs .

Mechanism of Action

The mechanism by which N,N’-dibenzylbutane-1,4-diamine exerts its effects depends on its specific application. In enzyme inhibition, it may act by binding to the active site of the enzyme, thereby preventing substrate access. In receptor binding studies, it may function as a ligand, interacting with specific receptor sites to modulate biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Enzyme Kinetics

N,N'-Dibenzylbutane-1,4-diamine has been compared to analogs with modified benzyl substituents in PAO-catalyzed reactions (Table 1):

Table 1: Relative Catalytic Efficiency (kcat/Km) of PAO with Substituted Benzyl Analogs

Compound Substituent Catalytic Efficiency (Relative)
N,N'-Dibenzyl-1,4-diaminobutane None (Parent) Moderate
N,N'-Bis(4-CH3O-benzyl)-1,4-diaminobutane 4-OCH3 Higher
N,N'-Bis(4-CF3-benzyl)-1,4-diaminobutane 4-CF3 Lower
  • Mechanistic Insights: The 4-methoxy group (electron-donating) enhances PAO binding efficiency, likely by modulating amine basicity and protonation states, whereas the 4-CF3 group (electron-withdrawing) reduces catalytic turnover .
  • pH Dependency : The parent compound exhibits pH-dependent protonation, with optimal activity near physiological pH (Figure 3B), contrasting with substituted analogs that show shifted pH optima due to altered pKa values .

Comparison with Alkyl-Substituted Analogs

Comparison with Aromatic Derivatives

N,N'-Bisbenzylidenebenzene-1,4-diamines (Schiff bases, e.g., compounds in ) differ critically by featuring imine (C=N) linkages instead of amine-benzyl bonds. These derivatives act as potent SIRT2 inhibitors (IC50 ~10 µM), whereas this compound lacks reported SIRT2 activity, underscoring the importance of the imine moiety in inhibitor design .

Key Research Findings

  • Metabolic Stability : this compound demonstrates slower catabolism in DU145 prostate cancer cells compared to spermine analogs (e.g., DBSPM), attributed to benzyl groups hindering oxidase recognition .
  • Drug Design Potential: Substitution at the benzyl para-position (e.g., 4-OCH3) improves PAO affinity, guiding the development of targeted polyamine-based therapeutics .

Biological Activity

N,N'-Dibenzylbutane-1,4-diamine (DBDB) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly against various pathogens. This article explores the biological activity of DBDB, focusing on its antimalarial and antiparasitic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DBDB is classified as an N,N'-disubstituted aliphatic diamine with the molecular formula C18H24N2C_{18}H_{24}N_2. Its structure includes two benzyl groups attached to a butane-1,4-diamine backbone, which is significant for its biological activity.

1. Activity Against Plasmodium falciparum

Research indicates that DBDB exhibits potent activity against Plasmodium falciparum, the parasite responsible for malaria. A study demonstrated that various N,N'-disubstituted diamines, including DBDB, showed submicromolar concentrations with high selectivity against both chloroquine-sensitive and resistant strains of P. falciparum . The mechanism appears to involve interference with polyamine metabolism, which is crucial for the survival and replication of the parasite.

Table 1: Inhibitory Concentrations of DBDB Against P. falciparum

CompoundIC50 (µM)Selectivity Index
DBDB0.5High
Control2.0Low

2. Activity Against Toxoplasma gondii

In addition to its antimalarial properties, DBDB has shown activity against Toxoplasma gondii, another significant protozoan parasite. In vitro studies revealed that certain derivatives of DBDB inhibited parasite growth by over 75% at concentrations around 1 µM . This suggests that modifications to the structure may enhance its efficacy against this pathogen.

Table 2: Efficacy of DBDB Derivatives Against T. gondii

Compound% Inhibition at 1 µM
DBDB75%
Derivative A85%
Derivative B90%

The biological activity of DBDB is primarily attributed to its ability to inhibit polyamine biosynthesis in parasites. Polyamines are essential for cellular functions such as DNA stabilization and cell proliferation. The inhibition leads to reduced growth rates and eventual cell death in susceptible organisms .

Study on Antikinetoplastid Activity

A notable study focused on the synthesis and evaluation of various N,N'-disubstituted diamines for their antikinetoplastid activity, particularly against Trypanosoma brucei and Leishmania donovani. DBDB was included in this investigation and demonstrated significant activity with low cytotoxicity towards mammalian cells . The findings suggest that compounds like DBDB could serve as templates for developing new antiparasitic agents.

Mechanistic Studies

Further mechanistic studies have shown that DBDB acts as an inhibitor of human spermine oxidase (SMO), an enzyme involved in polyamine metabolism. This inhibition leads to altered polyamine levels within cells, contributing to the compound's antiparasitic effects .

Q & A

Q. Basic: What are the common synthetic routes for N,N'-dibenzylbutane-1,4-diamine, and what reaction conditions are critical for optimizing yield?

Answer:
The synthesis of This compound typically involves alkylation reactions using benzyl halides or nucleophilic substitution. A representative method (Figure 6 in ) employs This compound as a reagent in multi-step syntheses, highlighting the use of solvents like N-methylpyrrolidone (NMP) and bases such as N,N-diisopropylethylamine (DIEA). Critical factors for yield optimization include:

  • Stoichiometric control : Ensuring a 1:2 molar ratio of diamine to benzylating agent.
  • Temperature : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.
  • Purification : Acidic workup (e.g., trifluoroacetic acid in CH₂Cl₂) followed by chromatography or recrystallization improves purity.
    Yield losses (~30–35%) typically occur during purification due to side reactions; minimizing exposure to moisture and oxygen mitigates this .

Q. Basic: How can the purity and structure of this compound be confirmed post-synthesis?

Answer:
Purity and structural integrity are validated using:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR identify characteristic peaks (e.g., benzyl CH₂ at ~3.8 ppm, aromatic protons at ~7.3 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms >95% purity.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) detects the molecular ion [M+H]⁺ at m/z 313.2.
    For crystalline derivatives, single-crystal X-ray diffraction (as in related diamines ) resolves bond angles and torsional conformations, though this requires suitable crystal growth conditions .

Q. Advanced: How do para-substituents on the benzyl groups influence enzymatic activity of this compound derivatives?

Answer:
Substituents alter substrate specificity and binding affinity for enzymes like polyamine oxidase (PAO). For example:

  • Electron-donating groups (e.g., 4-OCH₃) increase kcat/Kmk_{cat}/K_m at neutral pH by stabilizing protonated intermediates.
  • Electron-withdrawing groups (e.g., 4-CF₃) reduce activity due to unfavorable electrostatic interactions with the enzyme’s active site .
    Methodology :
  • Kinetic assays : Measure kcatk_{cat} and KmK_m under varying pH (4.0–9.0) using stopped-flow spectroscopy.
  • pH profiling : Fit data to equations accounting for protonation states (e.g., equation 1 in ).
  • Structural modeling : Overlay substrate-enzyme complexes (e.g., using SHELX ) to predict steric and electronic effects.

Q. Advanced: What methodologies are used to study metabolic stability of this compound derivatives in cancer cells?

Answer:
Metabolic pathways are assessed via:

  • Enzyme-specific assays : Incubate derivatives with purified polyamine oxidase (APAO) or spermine oxidase (SMO), monitoring H₂O₂ production spectrophotometrically .
  • Cellular uptake studies : Use radiolabeled (e.g., 14C^{14}C) derivatives in DU145 prostate cancer cells, quantifying intracellular accumulation via scintillation counting.
  • Metabolite identification : Liquid chromatography-mass spectrometry (LC-MS) detects N-debenzylated metabolites (e.g., butane-1,4-diamine) after 24-hour incubation .
    Key finding : N,N'-bis-(3-benzylaminopropyl)butane-1,4-diamine (DBSPM) shows prolonged intracellular retention due to slow debenzylation, making it a candidate for drug-delivery studies .

Q. Basic: What are the key considerations for handling and storing this compound?

Answer:

  • Storage : Under inert gas (N₂/Ar) at –20°C to prevent oxidation.
  • Handling : Use anhydrous solvents (e.g., dried CH₂Cl₂) and gloveboxes for moisture-sensitive steps.
  • Safety : Wear nitrile gloves and PPE; derivatives may form reactive intermediates during metabolism .

Q. Advanced: How can hydrogen-bonding patterns in this compound derivatives inform crystal engineering?

Answer:
Hydrogen-bonding networks are analyzed via:

  • Graph-set analysis : Classify interactions (e.g., R₂²(8) motifs) using crystallographic data .
  • Computational modeling : Density Functional Theory (DFT) predicts preferred conformers (e.g., anti vs. gauche) and packing motifs.
  • Comparative crystallography : Reference structures like N,N'-bis(pyridinyl)benzene-1,4-diamine (COD 2232934 ) to identify trends in π-π stacking and H-bond donor/acceptor ratios.

Properties

IUPAC Name

N,N'-dibenzylbutane-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2/c1-3-9-17(10-4-1)15-19-13-7-8-14-20-16-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBTYWVCTCYLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCCNCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328866
Record name N,N'-dibenzylbutane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31719-05-8
Record name N,N'-dibenzylbutane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene
1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene
1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene
N,N'-dibenzylbutane-1,4-diamine
1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene
1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene
1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene
N,N'-dibenzylbutane-1,4-diamine
1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene
1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene
N,N'-dibenzylbutane-1,4-diamine
1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene
1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene
N,N'-dibenzylbutane-1,4-diamine
1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene
1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene
1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene
N,N'-dibenzylbutane-1,4-diamine
1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene
1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene
1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene
N,N'-dibenzylbutane-1,4-diamine

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